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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonanone C is a homoisoflavonoid, a class of natural phenolic compounds, isolated
from the tuber of Ophiopogon japonicus (L. f.) Ker-Gawl. This guide provides a comprehensive
overview of its chemical structure, physicochemical properties, and known biological activities,
with a focus on its potential as a therapeutic agent. Detailed experimental protocols and
relevant signaling pathways are also presented to facilitate further research and drug
development efforts.

Chemical Structure and Properties

Ophiopogonanone C is characterized by a chromanone core with a benzyl group at the C3
position. Its systematic IUPAC name is (R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-
methyl-4-oxochroman-8-carbaldehyde. The chemical structure and key identifiers are
summarized below.
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Identifier Value
Molecular Formula C19H1607[1]
Molecular Weight 356.33 g/mol [1]
CAS Number 477336-75-7[1]

(R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-
IUPAC Name dihydroxy-6-methyl-4-oxochroman-8-
carbaldehyde

0=CC1=C2C(C(--INVALID-LINK--

SMILES CC3=CC=C(0C04)C4=C3)=0)=C(C(C)=C10)
O[1]
InChlKey Not available

Physicochemical Properties

Detailed physicochemical data for Ophiopogonanone C is limited in publicly available
literature. However, based on its classification as a flavonoid, it is expected to be a solid at
room temperature. Its solubility has been reported in several organic solvents.

Property Value Source

Appearance Powder [2]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [2]
Acetate, DMSO, Acetone

Storage Desiccate at -20°C [2]

Spectral Data

The structural elucidation of Ophiopogonanone C was achieved through various
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw data is found
in the primary literature, the key spectral features are summarized below.
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Technique Key Features

Signals corresponding to aromatic protons, a
1H NMR methyl group, a methylene bridge, a methine

proton, and hydroxyl groups are expected.

Resonances for carbonyl carbon, aromatic
13C NMR carbons, and aliphatic carbons would be

characteristic.

Absorption bands indicating the presence of
IR hydroxyl (-OH), carbonyl (C=0), and aromatic

(C=C) functional groups are anticipated.

The mass spectrum would show a molecular ion
MS peak corresponding to the molecular weight of
Ophiopogonanone C, along with characteristic

fragmentation patterns.

Biological Activities and Signaling Pathways

Homoisoflavonoids from Ophiopogon japonicus have demonstrated a range of biological
activities, including anti-inflammatory and antioxidant effects. While specific studies on
Ophiopogonanone C are limited, its structural similarity to other bioactive homoisoflavonoids
suggests it may possess similar properties. The primary mechanism of anti-inflammatory action
for many flavonoids involves the modulation of key signaling pathways such as the Mitogen-
Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.

Anti-inflammatory Activity

Compounds isolated from Ophiopogon japonicus have been shown to inhibit the production of
nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated
macrophage cells. This inhibition is often linked to the downregulation of the MAPK and NF-kB
signaling cascades.

Putative Signaling Pathway for Anti-inflammatory Action

The following diagram illustrates a potential mechanism by which Ophiopogonanone C may
exert its anti-inflammatory effects. This pathway is based on the known actions of similar
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flavonoids and represents a hypothetical model for Ophiopogonanone C.

Putative Anti-inflammatory Signaling Pathway of Ophiopogonanone C
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Caption: Putative mechanism of Ophiopogonanone C's anti-inflammatory action.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of Ophiopogonanone C are
crucial for its further study. The following sections outline the general procedures based on the
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initial report of its discovery.

Isolation of Ophiopogonanone C from Ophiopogon
japonicus
The isolation of Ophiopogonanone C typically involves extraction from the dried and

powdered tubers of Ophiopogon japonicus, followed by a series of chromatographic

separations.

Workflow for Isolation:
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General Isolation Workflow for Ophiopogonanone C
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Caption: A generalized workflow for the isolation of Ophiopogonanone C.
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Detailed Steps:

o Extraction: The air-dried and powdered tubers of Ophiopogon japonicus are extracted with
ethanol at room temperature. The solvent is then evaporated under reduced pressure to
yield a crude extract.

o Fractionation: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate
compounds based on their polarity.

o Column Chromatography: The ethyl acetate fraction, which is expected to contain
Ophiopogonanone C, is subjected to column chromatography on silica gel, eluting with a
gradient of n-hexane and ethyl acetate. Further purification may be achieved using
Sephadex LH-20 column chromatography.

e Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the
fractions containing Ophiopogonanone C is typically performed using preparative HPLC
with a suitable solvent system to obtain the pure compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of Ophiopogonanone C can be assessed by measuring its
ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7
macrophage cells.

Experimental Workflow:
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Nitric Oxide Inhibition Assay Workflow
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Caption: Workflow for assessing the anti-inflammatory activity of Ophiopogonanone C.

Detailed Protocol:

o Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10%
fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO..
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o Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-
treated with various concentrations of Ophiopogonanone C for 1 hour, followed by
stimulation with LPS (1 pg/mL).

 Incubation: The cells are incubated for 24 hours to allow for the production of NO.

o Griess Assay: The concentration of nitrite in the culture supernatant is measured as an
indicator of NO production using the Griess reagent. This involves mixing the supernatant
with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

o Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of
the treated groups with the LPS-only control group.

Conclusion

Ophiopogonanone C is a promising natural product with potential therapeutic applications,
particularly in the realm of anti-inflammatory and antioxidant therapies. This guide provides a
foundational understanding of its chemical and biological properties to support further
investigation. The detailed experimental workflows and putative signaling pathways offer a
starting point for researchers to explore its mechanism of action and to develop novel
therapeutic strategies. Further studies are warranted to fully elucidate its pharmacological
profile and to explore its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b1630322#chemical-structure-and-properties-of-
ophiopogonanone-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1630322#chemical-structure-and-properties-of-ophiopogonanone-c
https://www.benchchem.com/product/b1630322#chemical-structure-and-properties-of-ophiopogonanone-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630322?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

